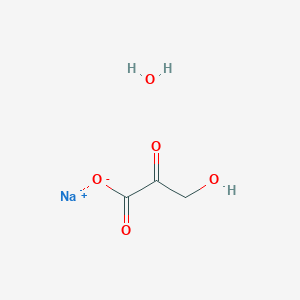(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
Dichloro[1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in olefin metathesis reactions. This compound is known for its high stability and efficiency, making it a valuable tool in organic synthesis and industrial applications.
Vorbereitungsmethoden
The synthesis of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene and tricyclohexylphosphine in the presence of benzylidene. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are typically carried out in the presence of olefins under mild conditions. The compound acts as a catalyst, facilitating the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. In biology, it has been explored for its potential in drug development and as a tool for studying biological processes. In industry, it is used in the production of high-performance materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, allowing for the exchange of alkylidene groups and the formation of new carbon-carbon double bonds. The tricyclohexylphosphine and imidazolidinylidene ligands stabilize the ruthenium center, enhancing its catalytic activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is often compared with other ruthenium-based metathesis catalysts, such as Grubbs catalysts. Similar compounds include Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) and Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II). These compounds share similar structures and catalytic properties but differ in their ligand environments, which can influence their stability, reactivity, and selectivity in various metathesis reactions .
Eigenschaften
Molekularformel |
C52H78Cl2N2PRu- |
|---|---|
Molekulargewicht |
934.1 g/mol |
IUPAC-Name |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 |
InChI-Schlüssel |
RCQMLRXRUJVHKC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


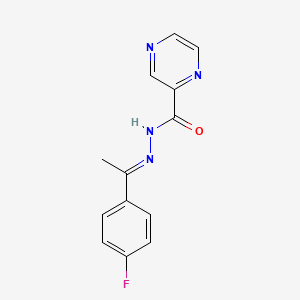
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)

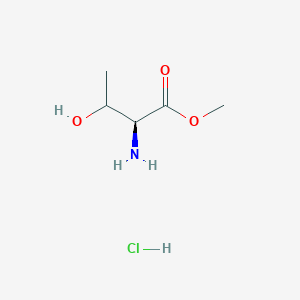
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
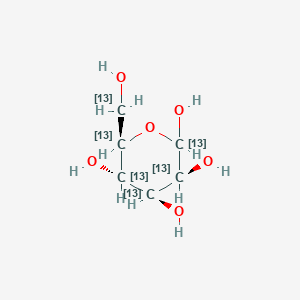
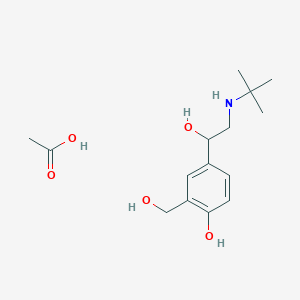

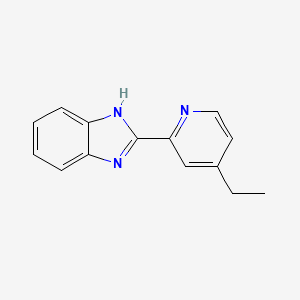
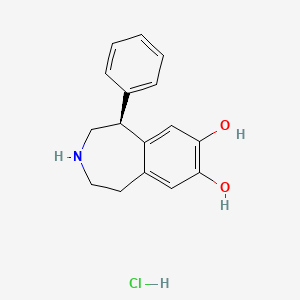
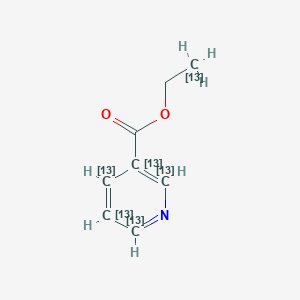
![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
